
Prostaglandin E2
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le dinoprostone est synthétisé à partir de l'acide arachidonique par une série de réactions enzymatiques. Le processus commence par l'activation de l'acide arachidonique par la phospholipase A2, suivie de l'oxygénation par les enzymes cyclo-oxygénases pour former des endopéroxides de prostaglandine. Plus précisément, la prostaglandine G2 est modifiée par la partie peroxydase de l'enzyme cyclo-oxygénase pour produire la prostaglandine H2, qui est ensuite convertie en prostaglandine E2 (dinoprostone) .
Méthodes de production industrielle : La production industrielle du dinoprostone implique l'extraction et la purification de l'acide arachidonique à partir de sources biologiques, suivie de sa conversion en dinoprostone en utilisant les voies enzymatiques susmentionnées. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le dinoprostone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et son activité pharmacologique.
Réactifs et conditions courantes :
Oxydation : Le dinoprostone peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.
Réduction : La réduction du dinoprostone peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquant le dinoprostone nécessitent généralement des réactifs nucléophiles dans des conditions douces.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et oxydés du dinoprostone, qui sont essentiels pour son activité biologique et son métabolisme .
4. Applications de la recherche scientifique
Le dinoprostone a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et le métabolisme des prostaglandines.
Biologie : Le dinoprostone joue un rôle dans la compréhension des voies de signalisation cellulaire et des réponses inflammatoires.
Médecine : Il est largement utilisé en obstétrique pour l'induction du travail, la maturation du col de l'utérus et la prise en charge des hémorragies post-partum. .
5. Mécanisme d'action
Le dinoprostone exerce ses effets en se liant à des récepteurs spécifiques de la prostaglandine E2 à la surface des cellules cibles. Cette liaison active des voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques. En obstétrique, le dinoprostone stimule le myomètre de l'utérus gravide pour se contracter, facilitant l'induction du travail et la maturation du col de l'utérus . Il favorise également la libération de médiateurs inflammatoires, qui jouent un rôle dans le remodelage du col de l'utérus et les contractions utérines .
Applications De Recherche Scientifique
Tissue Repair and Regeneration
Overview
PGE2 has been identified as a key player in tissue repair and regeneration, influencing the healing processes in various organs such as skin, heart, liver, kidneys, and intestines. It activates endogenous stem cells, regulates immune responses, and promotes angiogenesis.
Mechanisms of Action
PGE2 exerts its effects through binding to specific receptors (EP1, EP2, EP3, and EP4) located on cell membranes. Each receptor activates distinct signaling pathways that contribute to tissue healing processes:
- EP1 : Associated with calcium mobilization and smooth muscle contraction.
- EP2 : Involved in vasodilation and inhibition of platelet aggregation.
- EP3 : Modulates gastric acid secretion and inhibits adenylate cyclase.
- EP4 : Plays a significant role in promoting inflammation and pain responses.
Case Study: Wound Healing
A study demonstrated that PGE2 enhances the healing of intestinal epithelial cells by promoting cell proliferation and migration. This effect is particularly significant in conditions like inflammatory bowel disease where tissue regeneration is compromised .
Cancer Progression and Immunology
Tumor Immune Evasion
PGE2 has been implicated in tumor immune evasion by inhibiting the differentiation of cytotoxic T cells within the tumor microenvironment. Research indicates that blocking PGE2 can enhance T cell responses to cancer treatments, suggesting potential therapeutic strategies to improve immunotherapy outcomes .
Case Study: Colorectal Cancer
In preclinical studies involving human colorectal cancer models, antagonists targeting PGE2 receptors showed enhanced anti-tumor activity by overcoming PGE2-mediated immune suppression . This highlights the dual role of PGE2 as both a promoter of tumor progression and a target for therapeutic intervention.
Inflammatory Diseases
PGE2 is a significant mediator in various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. It modulates pain perception and inflammation through its action on sensory neurons.
Case Study: Rheumatoid Arthritis
In animal models of rheumatoid arthritis, deletion of the EP4 receptor resulted in reduced disease severity and inflammation markers. This suggests that targeting PGE2 signaling could be beneficial in managing chronic inflammatory diseases .
Gastrointestinal Applications
PGE2 has shown promise in managing conditions like necrotizing enterocolitis (NEC), particularly in neonates. It improves intestinal blood flow and microcirculation through eNOS phosphorylation pathways.
Case Study: Necrotizing Enterocolitis
Research indicated that administration of PGE2 ameliorated NEC symptoms by enhancing intestinal perfusion, thus providing a novel therapeutic approach for this serious gastrointestinal condition .
Hematopoietic Stem Cell Regulation
PGE2 is utilized to enhance hematopoietic stem cell (HSC) function in transplantation settings. Modulating HSCs with specific derivatives like 16,16-dimethyl this compound has demonstrated improved engraftment rates in clinical trials.
Case Study: HSC Transplantation
In a Phase 1b clinical trial involving adult patients with hematologic malignancies, treatment with modified PGE2 resulted in significantly faster neutrophil recovery post-transplantation . This illustrates the potential of PGE2 derivatives in improving transplant outcomes.
Summary Table of Applications
Mécanisme D'action
Dinoprostone exerts its effects by binding to specific prostaglandin E2 receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. In obstetrics, dinoprostone stimulates the myometrium of the gravid uterus to contract, facilitating labor induction and cervical ripening . It also promotes the release of inflammatory mediators, which play a role in cervical remodeling and uterine contractions .
Comparaison Avec Des Composés Similaires
Le dinoprostone est souvent comparé à d'autres prostaglandines, telles que le misoprostol (analogue de la prostaglandine E1) et la mifépristone (antiprogestatif). Bien que tous ces composés soient utilisés pour l'induction du travail et la maturation du col de l'utérus, ils diffèrent par leurs mécanismes d'action et leurs profils cliniques .
Composés similaires :
Misoprostol : Un analogue synthétique de la prostaglandine E1, utilisé pour l'induction du travail et la gestion des hémorragies post-partum.
Mifépristone : Un antiprogestatif utilisé pour l'interruption médicale de la grossesse et l'induction du travail
Unicité du dinoprostone : Le dinoprostone est unique par son occurrence naturelle et sa liaison spécifique aux récepteurs de la prostaglandine E2, ce qui le rend très efficace pour l'induction du travail et la maturation du col de l'utérus .
Activité Biologique
Prostaglandin E2 (PGE2) is a bioactive lipid mediator derived from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2). It plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cancer progression. This article provides a detailed overview of the biological activity of PGE2, supported by research findings, case studies, and data tables.
PGE2 exerts its effects primarily through four subtypes of E prostanoid receptors (EP1, EP2, EP3, and EP4), which are G protein-coupled receptors (GPCRs). Each receptor subtype activates different intracellular signaling pathways:
- EP1 : Activates phospholipase C, increasing intracellular calcium levels.
- EP2 and EP4 : Stimulate adenylate cyclase leading to increased cyclic AMP (cAMP) levels.
- EP3 : Inhibits adenylate cyclase, decreasing cAMP levels.
This receptor diversity allows PGE2 to mediate both pro-inflammatory and anti-inflammatory responses depending on the context and receptor subtype involved .
2. Role in Inflammation
PGE2 is a key player in the inflammatory response. It is produced at sites of inflammation and modulates various immune cell functions:
- Mast Cells : PGE2 enhances mast cell activation via the EP3 receptor, contributing to allergic responses.
- T Cells : It influences T cell differentiation; low concentrations can promote Th1 responses while higher concentrations can induce regulatory T cells (Tregs), thus modulating immune tolerance .
Table 1: Effects of PGE2 on Immune Cells
Immune Cell Type | Effect of PGE2 | Receptor Involved |
---|---|---|
Mast Cells | Activation | EP3 |
T Cells | Differentiation | EP4 (pro-inflammatory) EP2 (anti-inflammatory) |
Macrophages | Suppression | EP2, EP4 |
Neutrophils | Recruitment | EP1 |
3. PGE2 in Cancer Biology
PGE2 has been implicated in tumorigenesis and cancer progression. Elevated levels of PGE2 are often found in various cancers, including pancreatic cancer, where it promotes epithelial cell proliferation and angiogenesis while inhibiting apoptosis .
Case Study: Pancreatic Cancer Risk
A case-control study involving 722 subjects showed that higher urinary levels of PGE metabolites were associated with an increased risk of pancreatic cancer. The odds ratios indicated a dose-response relationship, particularly pronounced in individuals with a lower body mass index (BMI) .
4. Therapeutic Implications
Given its dual roles in inflammation and cancer, targeting PGE2 signaling presents therapeutic opportunities:
- Anti-inflammatory Therapies : Drugs targeting COX enzymes or specific EP receptors are being explored to manage inflammatory conditions such as rheumatoid arthritis .
- Cancer Treatments : Inhibiting PGE2 synthesis or blocking its receptors may enhance anti-tumor immunity by preventing immune evasion by tumors .
5. Conclusion
PGE2 is a multifaceted mediator with significant implications for health and disease. Its ability to modulate immune responses makes it a potential target for therapeutic interventions in inflammatory diseases and cancer. Ongoing research continues to unravel the complexities of its biological activity, paving the way for novel treatment strategies.
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-ARSRFYASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Record name | prostaglandin E2 | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Prostaglandin_E2 | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022947, DTXSID00859353 | |
Record name | Dinoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone. | |
Record name | Dinoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
363-24-6, 22230-04-2 | |
Record name | Prostaglandin E2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinoprostone [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostaglandin E2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prostaglandin E2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dinoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dinoprostone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINOPROSTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Q1JQR04M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 °C | |
Record name | Dinoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.